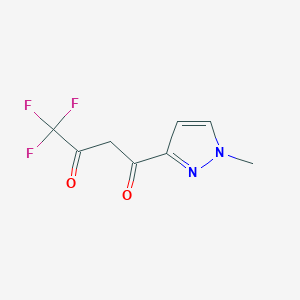

4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

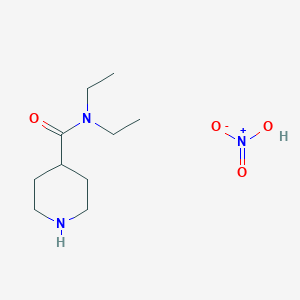

“4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione” is a chemical compound that has been studied for its potential applications in various fields . It is a type of 1,3-diketone with a pyrazole moiety . This compound is considered promising due to the presence of additional coordination sites in the molecule .

Synthesis Analysis

The synthesis of this compound involves the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a MeOH solution . The molar ratio of reagents used is 1:3:3 . Upon recrystallization of wet 1,4-dioxane, an intermediate hydrated complex forms a stable crystalline solvate .Molecular Structure Analysis

The structure of the complex formed by this compound was established by a single crystal XRD experiment . The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1 .Chemical Reactions Analysis

The compound is involved in the formation of a binuclear gadolinium (III) complex . This complex is formed through the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a MeOH solution .Aplicaciones Científicas De Investigación

Synthesis of Fused Heterocycles

The compound has been utilized in microwave-assisted synthesis to create fused heterocycles incorporating the trifluoromethyl moiety. This process yields derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, highlighting its role in the development of compounds with potential biological activity (Shaaban, 2008).

Development of Luminescent Complexes

The chemical serves as a promising ligand for preparing highly luminescent complexes with europium (Eu3+) and samarium (Sm3+) ions. This application is evident in the synthesis of a binuclear gadolinium (III) complex, showcasing the compound's potential in creating materials with novel photophysical properties (Taydakov et al., 2022).

Antitumor Activity and Molecular Docking

Its derivatives have been evaluated for antitumor activity, demonstrating significant inhibitory effects against various cancer cell lines. Molecular docking studies further reveal that these compounds can effectively bind to specific targets, suggesting a promising avenue for the development of new anticancer agents (Al-Suwaidan et al., 2015).

Regioselective Synthesis of Fluorinated Derivatives

The compound is involved in the regioselective synthesis of fluorinated pyrazole derivatives, demonstrating its versatility in chemical reactions to produce a range of fluorinated compounds with potential for further biological and industrial applications (Song & Zhu, 2001).

Analgesic Properties in Pathological Pain Models

Its derivatives have shown significant anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice, indicating its potential for developing new analgesic drugs. These findings open up avenues for further research into its therapeutic applications (Lobo et al., 2015).

Direcciones Futuras

The compound is considered promising due to the presence of additional coordination sites in the molecule . It is expected to be useful in the construction of supramolecular ensembles such as coordination polymers of different degrees of dimensionality . It is also a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

Mecanismo De Acción

Target of Action

The primary target of 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is the gadolinium (III) ion . The compound acts as a ligand, binding to the gadolinium ion to form a binuclear gadolinium (III) complex .

Mode of Action

The interaction of this compound with the gadolinium (III) ion leads to a significant enhancement of the molar extinction . This interaction results in the formation of a stable crystalline solvate .

Biochemical Pathways

The compound affects the photophysical properties of the gadolinium (III) complex. The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1 . This makes this compound a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

Result of Action

The result of the action of this compound is the formation of a binuclear gadolinium (III) complex . This complex has enhanced photophysical properties, making it a promising candidate for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other ions. For instance, the phosphorescence of ligands can be observed especially under low (77 K) temperatures

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTALDTVVKDPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)

![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)

![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)

![N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535566.png)